2-(4-Bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid
Description
2-(4-Bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is a brominated heterocyclic compound featuring a pyridinone core substituted at the 4-position with a bromine atom and an acetic acid side chain at the 1-position. The bromine substituent enhances its molecular weight and electronic properties compared to non-halogenated analogs, making it a valuable intermediate in pharmaceutical synthesis and materials science.
Properties
IUPAC Name |
2-(4-bromo-2-oxopyridin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c8-5-1-2-9(4-7(11)12)6(10)3-5/h1-3H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCAMIFWGMKSNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C=C1Br)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2092511-19-6 | |
| Record name | 2-(4-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid typically involves the bromination of a precursor compound followed by the introduction of the acetic acid group. One common method involves the reaction of a pyridine derivative with bromine under controlled conditions to introduce the bromine atom. This is followed by the addition of an acetic acid group through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid may involve large-scale bromination and substitution reactions. The process is optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can remove the bromine atom or reduce the pyridine ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a variety of oxidized derivatives, while substitution reactions can produce a range of substituted pyridine compounds.
Scientific Research Applications
2-(4-Bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism by which 2-(4-Bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its binding to enzymes or receptors, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related pyridinone derivatives, focusing on substituents, molecular properties, and applications.
Table 1: Structural and Physicochemical Comparison
Key Insights
Substituent Effects: Bromine vs. Chlorine: Bromine’s larger atomic radius and higher hydrophobicity (~232.03 vs. ~201.61 MW) enhance steric bulk and reactivity in Suzuki or Ullmann couplings .
Chain Modifications: Acetic acid derivatives exhibit better aqueous solubility compared to propanoate esters (e.g., SY176429), which are more lipophilic and suited for prodrug formulations .
Synthetic Utility :
- Brominated analogs (e.g., the target compound and SY176429) are pivotal intermediates in medicinal chemistry, as seen in patent applications for kinase inhibitors and heterocyclic scaffolds .
Biological Activity
2-(4-Bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the current understanding of its biological effects, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a dihydropyridine core, which is known for its diverse biological activities. The presence of a bromine atom and a keto group enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of dihydropyridines exhibit significant antimicrobial properties. For instance, compounds similar to 2-(4-Bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid have shown effectiveness against various bacterial strains. A study highlighted that certain dihydropyridine derivatives demonstrated activity against Mycobacterium tuberculosis, suggesting a potential role in treating bacterial infections .
Antitumor Activity
Dihydropyridines are also recognized for their antitumor effects. In vitro studies have shown that derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. For example, compounds with similar structures have been reported to inhibit cell growth in various cancer cell lines .
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor of specific enzymes involved in critical metabolic pathways. For instance, studies on related compounds indicate their ability to inhibit enzymes such as DprE1, which is crucial for the survival of Mycobacterium tuberculosis . This inhibition could lead to reduced bacterial viability and offers a promising avenue for drug development.
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 | Evaluated the antimicrobial activity against M. tuberculosis | Compound showed significant inhibition with an IC50 value indicative of potent activity |
| Study 2 | Investigated antitumor effects on human cancer cell lines | Induced apoptosis in a dose-dependent manner, suggesting potential as an anticancer agent |
| Study 3 | Assessed enzyme inhibition (DprE1) | Demonstrated effective inhibition, supporting its use in tuberculosis treatment |
The biological activity of 2-(4-Bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid can be attributed to several mechanisms:
- Interaction with DNA : Similar compounds have been shown to intercalate DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : By inhibiting key enzymes, the compound may disrupt essential metabolic pathways in target organisms or cells.
- Apoptotic Pathways : Inducing apoptosis through mitochondrial pathways has been observed in related compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-Bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with brominated pyridone derivatives. A common approach includes:
Bromination : Introduce the bromo group at the 4-position of a 2-oxo-1,2-dihydropyridine precursor using N-bromosuccinimide (NBS) under controlled temperature (0–25°C) .
Acetic Acid Side-Chain Attachment : Employ nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction) with bromoacetic acid derivatives. Reaction conditions (pH, solvent polarity) must be optimized to avoid side reactions .
Purification : Use column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) or recrystallization for high-purity yields.
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the dihydropyridinone ring and acetic acid moiety. The bromine atom induces distinct deshielding in adjacent protons (δ ~7.5–8.5 ppm) .
- X-ray Crystallography : Resolves spatial arrangement, particularly the planarity of the dihydropyridinone ring and the orientation of the bromine substituent. Requires high-quality single crystals grown via slow evaporation in aprotic solvents .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]) and bromine isotope pattern (1:1 ratio for Br and Br) .
Advanced Research Questions
Q. How can computational chemistry improve the design of derivatives targeting specific biological receptors?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity in bromination or side-chain modifications. This reduces trial-and-error synthesis .
- Docking Studies : Simulate interactions between the compound’s bromine/oxo groups and receptor active sites (e.g., kinases or GPCRs). Software like AutoDock Vina can optimize binding affinity predictions .
- Machine Learning : Train models on existing data to predict solubility or metabolic stability, prioritizing derivatives with favorable pharmacokinetic profiles .
Q. What strategies resolve contradictions in reported biological activities of derivatives across studies?
- Methodological Answer :
- Standardized Assays : Re-evaluate activity under consistent conditions (e.g., cell line specificity, pH, incubation time) to isolate confounding variables .
- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with bioactivity measurements .
- Collaborative Validation : Cross-laboratory replication studies with shared protocols and reference standards ensure reproducibility .
Q. How do reaction conditions influence the tautomeric equilibrium of the dihydropyridinone ring?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the keto form, while protic solvents (e.g., methanol) favor enol tautomers. Monitor via UV-Vis spectroscopy (λmax shifts) .
- pH Control : Under acidic conditions (pH < 5), protonation of the carbonyl group stabilizes the dihydro form. Use potentiometric titrations to map tautomer dominance .
- Temperature : Elevated temperatures promote ring-opening side reactions. Isothermal titration calorimetry (ITC) quantifies thermodynamic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
